Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate
Description
Background and Significance
Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate represents a crucial member of the cyclopentene carbamate family, compounds that have gained substantial attention in contemporary medicinal chemistry research. The significance of this particular molecule stems from its unique stereochemical configuration and its role as a versatile synthetic intermediate in the preparation of biologically active compounds.
The compound's importance is particularly evident in the field of protease inhibitor development, where cyclopentene-based scaffolds have demonstrated remarkable efficacy. Research indicates that the 4-hydroxy-cyclopent-2-ene motif serves as an effective proline bioisostere, offering advantages in terms of conformational rigidity and enhanced binding affinity to target proteins. The specific stereochemistry of the (1S,4R) configuration has been shown to be critical for biological activity, with studies demonstrating that this particular arrangement provides optimal interactions within enzyme active sites.
The carbamate functional group in this compound serves multiple purposes in drug design. It provides protection for amino functionality during synthetic procedures while also contributing to the compound's stability and pharmacological properties. Carbamates have been extensively utilized in medicinal chemistry due to their ability to form hydrogen bonds with target proteins and their relatively stable nature under physiological conditions.
Table 1 presents key applications of cyclopentene carbamates in medicinal chemistry:
Molecular Identity and Nomenclature
This compound is officially registered in the PubChem database under the compound identification number 10856477. The compound possesses the Chemical Abstracts Service registry number 201054-55-9, which serves as its unique identifier in chemical databases worldwide.
The molecular formula of this compound is C10H17NO3, with a molecular weight of 199.25 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate, which clearly indicates the stereochemical configuration at the two chiral centers.
The Simplified Molecular Input Line Entry System representation of the compound is CC(C)(C)OC(=O)N[C@@H]1C=CC@HC1, which provides a standardized method for representing the molecular structure in database systems. The International Chemical Identifier for the compound is InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1.
Alternative nomenclature for this compound includes several systematic names that reflect different aspects of its structure. These include (1S,4R)-(4-Hydroxy-cyclopent-2-enyl)-carbamic acid tert-butyl ester and Carbamic acid, [(1S,4R)-4-hydroxy-2-cyclopenten-1-yl]-, 1,1-dimethylethyl. The compound is also catalogued under various commercial identifiers, including MFCD09954960 in the MDL database.
Table 2 summarizes the molecular identity parameters:
| Property | Value |
|---|---|
| PubChem Compound Identification | 10856477 |
| Chemical Abstracts Service Number | 201054-55-9 |
| Molecular Formula | C10H17NO3 |
| Molecular Weight | 199.25 g/mol |
| International Chemical Identifier Key | UWWUTEZECIYOCW-SFYZADRCSA-N |
| MDL Number | MFCD09954960 |
Historical Context of Cyclopentene Carbamates
The development of cyclopentene carbamates as synthetic intermediates and bioactive compounds has its roots in the broader evolution of carbamate chemistry, which can be traced back to the mid-19th century. The term "carbamate" itself derives from the combination of "carbamide" (urea) and the suffix "-ate," indicating the salt or ester of carbamic acid. Historical records indicate that the concept of carbamate compounds was first described in scientific literature around 1849, when researchers began exploring the relationship between urethanes and carbamic acid derivatives.
The specific application of cyclopentene-containing carbamates in medicinal chemistry emerged much later, coinciding with the development of structure-based drug design methodologies in the late 20th century. The recognition that cyclopentene rings could serve as effective proline bioisosteres led to intensive research into their synthetic preparation and biological evaluation.
Significant advances in the field occurred during the 1990s and early 2000s, when researchers began systematically exploring the use of conformationally constrained amino acid derivatives in peptide and protein design. The development of efficient synthetic routes to cyclopentene carbamates, particularly those incorporating stereochemical control, marked a crucial turning point in their practical application.
The emergence of cyclopentene carbamates as important scaffolds in protease inhibitor design represents one of the most significant developments in this field. Research programs targeting serine proteases, particularly those involved in viral replication such as the Hepatitis C Virus NS3 protease, have extensively utilized these compounds as key structural elements. The ability of the 4-hydroxy-cyclopent-2-ene motif to mimic natural substrates while providing enhanced stability and selectivity has made it an attractive target for medicinal chemists.
Contemporary research continues to expand the applications of cyclopentene carbamates, with recent studies exploring their use in the development of kinase inhibitors, antimicrobial agents, and other therapeutic applications. The compound this compound represents the culmination of decades of research in this area, combining optimal stereochemistry with synthetic accessibility to create a versatile platform for drug discovery.
Table 3 outlines the historical milestones in cyclopentene carbamate development:
| Time Period | Development | Significance |
|---|---|---|
| 1849 | First carbamate descriptions | Foundation of carbamate chemistry |
| 1990s | Structure-based drug design | Systematic exploration of constrained amino acids |
| Early 2000s | Protease inhibitor programs | Application to antiviral drug development |
| 2010s | Advanced synthetic methods | Improved stereochemical control |
| Present | Diverse therapeutic applications | Expanded use in multiple drug classes |
The evolution of synthetic methodologies for preparing these compounds has paralleled their growing importance in medicinal chemistry. Early synthetic approaches relied on relatively inefficient multi-step procedures, but modern methods have achieved remarkable improvements in both yield and stereoselectivity. The development of palladium-catalyzed reactions, ring-closing metathesis chemistry, and other advanced synthetic transformations has made it possible to prepare complex cyclopentene carbamates with precise control over stereochemistry.
Properties
IUPAC Name |
tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUTEZECIYOCW-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate typically involves the reaction of a cyclopentene derivative with a tert-butyl carbamate. One common method includes the use of (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-ylamine as a starting material, which is then reacted with tert-butyl chloroformate under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates with different nucleophiles.
Scientific Research Applications
Chemistry
Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate serves as an intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds with desired properties.
Biology
Research indicates that this compound may exhibit biological activities such as enzyme interactions. Its structural features allow it to potentially act as an inhibitor or modulator of specific enzymes, impacting various biochemical pathways.
Medicine
In the medical field, this compound is being investigated for its therapeutic properties . It has potential applications as a prodrug, which can enhance the delivery of active pharmaceutical ingredients to target sites within the body .
Industry
This compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications. Its unique properties make it suitable for various applications in material science.
Case Study 1: Enzyme Interaction
A study explored the interaction between this compound and a specific enzyme involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.
Case Study 2: Synthesis of Complex Molecules
Researchers utilized this compound as a building block in synthesizing a new class of pharmaceuticals. The synthesis route was optimized to improve yield and purity, demonstrating its utility in drug development.
Mechanism of Action
The mechanism of action of Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Carbamates
Stereochemical and Ring System Variations
- Cyclopentene vs. Cyclopentane : The target compound’s unsaturated cyclopentene ring () confers rigidity and planarity, enhancing π-π stacking in drug-receptor interactions. In contrast, saturated cyclopentane derivatives () exhibit greater conformational flexibility, favoring solubility in lipid membranes .
- Stereochemistry : Diastereomers such as (1S,3S) and (1S,3R) cyclopentane carbamates () demonstrate distinct physicochemical properties. For example, the (1S,3S) isomer has higher crystallinity, while the (1S,3R) isomer shows improved aqueous solubility .
Functional Group Modifications
- Hydroxyl vs. Amino Groups: Replacing the hydroxyl group with an amino group (e.g., CAS 259133-23-8) introduces nucleophilic reactivity, enabling cross-coupling reactions in peptide synthesis .
- Ester-Carbamate Hybrids : Compounds like CAS 321744-23-4 () combine ester and Boc groups, allowing dual functionalization for prodrug activation or targeted delivery .
Biological Activity
Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a synthetic compound with significant potential in biological research and pharmaceutical applications. With the molecular formula and a molecular weight of 213.28 g/mol, this compound features a unique stereochemistry that contributes to its biological activity.
Chemical Structure and Properties
The compound's structure includes a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentene derivative. This configuration is critical for its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate |
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.28 g/mol |
| CAS Number | 201054-55-9 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxyl group and carbamate moiety enhance its binding affinity, allowing it to act as an inhibitor or modulator in biochemical pathways. This compound has been studied for its potential roles in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Prodrug Properties : It can serve as a prodrug, facilitating the delivery of active pharmaceutical ingredients.
Antitumor Activity
Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Study: In Vitro Antitumor Effects
A study conducted on various cancer cell lines demonstrated the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
Enzyme Interaction Studies
Research has also focused on the compound's interaction with specific enzymes. For example, it has been shown to inhibit the activity of certain proteases, which are crucial in various disease processes.
Enzyme Inhibition Data
Applications in Drug Development
This compound is being explored for its potential therapeutic applications. Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets.
Potential Therapeutic Uses
- Cancer Therapy : As indicated by its antitumor activity.
- Anti-inflammatory Agents : Potential to modulate inflammatory pathways.
- Prodrug Development : Enhancing bioavailability of other therapeutic agents.
Q & A
Q. What are the common synthetic routes for synthesizing Tert-butyl ((1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate, and how are stereochemical outcomes controlled?
Methodological Answer: The compound is typically synthesized via carbamate protection of a cyclopentenol amine intermediate. Key steps include:
- Stereoselective cyclization : Use of iodolactamization (e.g., as in Campbell et al., 2009) to establish the (1S,4R) configuration .
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in DMAc) to introduce the tert-butyl carbamate group .
- Reductive amination : For intermediates, NaHB(OAc)₃ in DCM is employed to reduce imines while preserving stereochemistry .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and stereochemistry. For example, in CDCl₃, the hydroxycyclopentene proton appears as a multiplet at δ 3.25–3.52 ppm, while tert-butyl groups show a singlet at δ 1.36 ppm .
- X-ray Crystallography : SHELXL (via the SHELX suite) refines crystal structures, with ORTEP-3 generating thermal ellipsoid plots to visualize stereochemistry . WinGX integrates data processing for small-molecule crystallography .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for stereochemical control in large-scale synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts transition-state energies to identify pathways favoring the (1S,4R) configuration. Software like Gaussian or ORCA models steric effects of the tert-butyl group on cyclization .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., THF vs. DCM) on reaction kinetics, aligning with experimental yields in (65% in THF vs. 72% in DMAc) .
Q. How should researchers resolve contradictions in reported reaction yields for similar tert-butyl carbamate derivatives?
Methodological Answer:
- Systematic Variability Analysis : Compare solvent polarity (e.g., DMAc vs. THF) and catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol% vs. 10 mol%) across studies. For instance, reports 72% yield using DMAc and NaHCO₃, while achieves 70% in DCM with NaHB(OAc)₃ .
- Controlled Replication : Reproduce reactions under identical conditions (temperature, purity of starting materials) to isolate variables.
Q. What strategies mitigate epimerization during purification of this compound?
Methodological Answer:
- Low-Temperature Chromatography : Use silica gel columns at 4°C to minimize thermal epimerization .
- Acidic Stabilization : Add 0.1% TFA to eluents during HPLC purification to protonate the amine intermediate, reducing base-catalyzed racemization .
Data Contradiction Analysis
Q. Discrepancies in Diastereomer Ratios During Iodolactamization: How to Interpret Conflicting Reports?
Analysis:
- reports a 3:1 dr favoring the (1S,4R) isomer using I₂ in THF, while observes a 2:1 dr with HOAc as a co-solvent.
- Resolution : The acidic environment in may protonate the intermediate, altering transition-state accessibility. Kinetic vs. thermodynamic control should be assessed via time-course experiments .
Methodological Tools for Structural Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
